molecular formula C19H16ClNO2 B1441204 2-(2-Isopropoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160264-82-3

2-(2-Isopropoxyphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1441204
CAS No.: 1160264-82-3
M. Wt: 325.8 g/mol
InChI Key: JADABIOMKUOMJN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(2-Isopropoxyphenyl)quinoline-4-carbonyl chloride involves several steps. One common method includes the reaction of 2-(2-Isopropoxyphenyl)quinoline with thionyl chloride (SOCl2) under reflux conditions to introduce the carbonyl chloride group . The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Chemical Reactions Analysis

2-(2-Isopropoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.

    Hydrolysis: In the presence of water, it can hydrolyze to form 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid.

    Reduction: It can be reduced to form 2-(2-Isopropoxyphenyl)quinoline-4-methanol using reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Isopropoxyphenyl)quinoline-4-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophilic sites on proteins and peptides, facilitating their modification and study .

Comparison with Similar Compounds

2-(2-Isopropoxyphenyl)quinoline-4-carbonyl chloride can be compared with other quinoline derivatives such as:

    2-(2-Methoxyphenyl)quinoline-4-carbonyl chloride: Similar in structure but with a methoxy group instead of an isopropoxy group.

    2-(2-Ethoxyphenyl)quinoline-4-carbonyl chloride: Similar in structure but with an ethoxy group instead of an isopropoxy group.

The uniqueness of this compound lies in its specific reactivity and applications in proteomics research .

Properties

IUPAC Name

2-(2-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-12(2)23-18-10-6-4-8-14(18)17-11-15(19(20)22)13-7-3-5-9-16(13)21-17/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADABIOMKUOMJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101197235
Record name 2-[2-(1-Methylethoxy)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101197235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160264-82-3
Record name 2-[2-(1-Methylethoxy)phenyl]-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(1-Methylethoxy)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101197235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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